REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[C:3]=1[OH:9].[C:10](O)([CH3:13])([CH3:12])[CH3:11].S(=O)(=O)(O)O>CCCCCCC>[C:10]([C:7]1[CH:6]=[C:4]([OH:5])[C:3]([OH:9])=[C:2]([CH3:1])[CH:8]=1)([CH3:13])([CH3:12])[CH3:11]
|
Name
|
three
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(O)=CC=C1)O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water, NaHCO3 (aq.), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(C(O)=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |